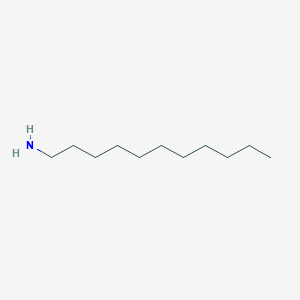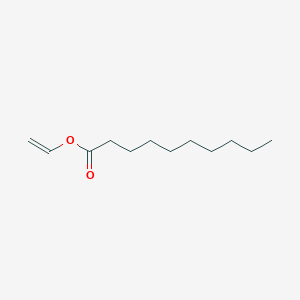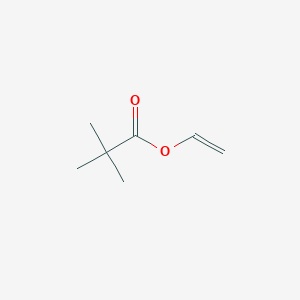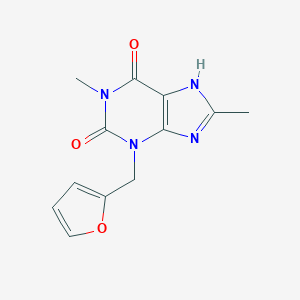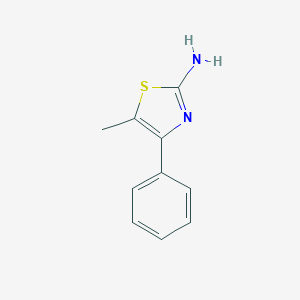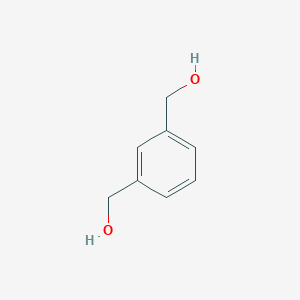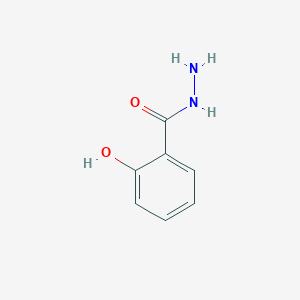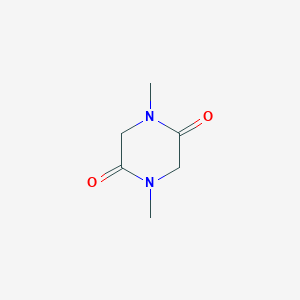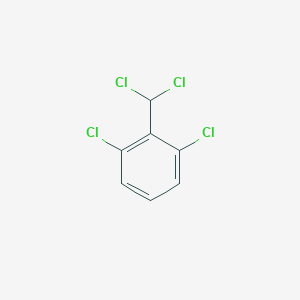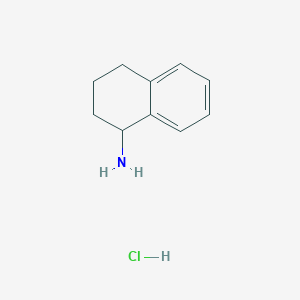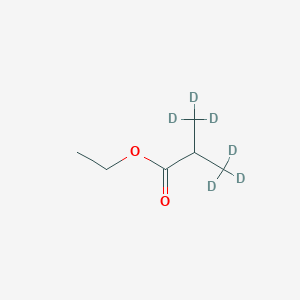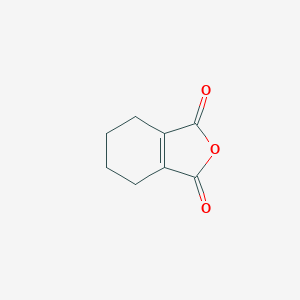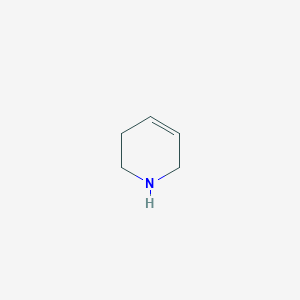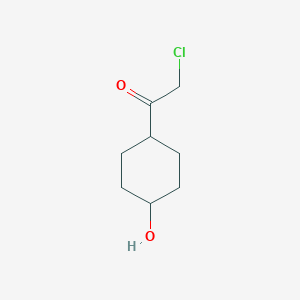
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-hydroxycyclohexyl)ethanone, also known as ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen. Ketoprofen is available in both oral and topical formulations and is often used in the management of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Mécanisme D'action
Ketoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Ketoprofen has several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Ketoprofen also has a mild anticoagulant effect, which can increase the risk of bleeding in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Ketoprofen has several advantages for use in lab experiments, including its well-established mechanism of action and its availability in both oral and topical formulations. However, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone also has several limitations, including its potential for adverse effects, such as gastrointestinal bleeding and renal toxicity, and its limited efficacy in some patients.
Orientations Futures
There are several future directions for the study of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, including its potential use in the treatment of cancer and its potential for the development of new NSAIDs with improved efficacy and safety profiles. Additionally, further research is needed to better understand the mechanisms of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone and its potential for the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
Méthodes De Synthèse
Ketoprofen can be synthesized by several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. The most commonly used method for the synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is the Friedel-Crafts acylation reaction, which involves the reaction of 2-chloroacetophenone with cyclohexanone in the presence of aluminum chloride as a catalyst.
Applications De Recherche Scientifique
Ketoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to pain, inflammation, and fever. Ketoprofen has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
128882-60-0 |
|---|---|
Nom du produit |
2-Chloro-1-(4-hydroxycyclohexyl)ethanone |
Formule moléculaire |
C8H13ClO2 |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
Clé InChI |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
SMILES canonique |
C1CC(CCC1C(=O)CCl)O |
Synonymes |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



